Methyl 4-(carboxy)morpholine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

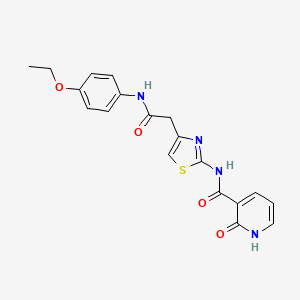

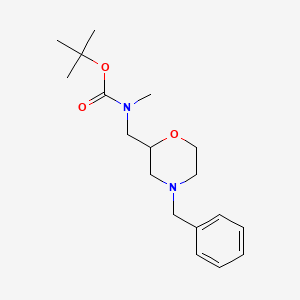

“Methyl 4-(carboxy)morpholine-2-carboxylate” is a chemical compound that contains a morpholine ring. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Wissenschaftliche Forschungsanwendungen

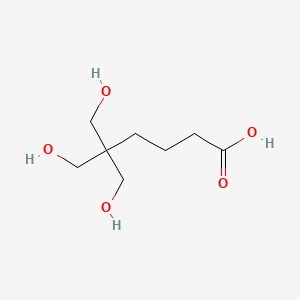

- Methyl 4-(carboxy)morpholine-2-carboxylate can serve as a precursor for the synthesis of biodegradable polymers. By incorporating it into polymer chains, researchers can create materials with improved environmental sustainability. For instance, it can contribute to the production of polyesters like poly(lactic acid) (PLA), which finds applications in packaging, textiles, and medical devices .

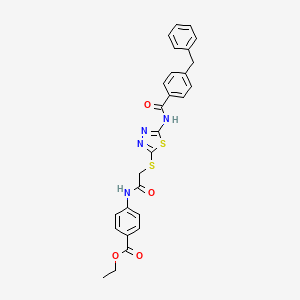

- Researchers have explored derivatives of Methyl 4-(carboxy)morpholine-2-carboxylate for their potential antitubercular activity. These compounds exhibit promising effects against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Investigating their mechanisms of action and optimizing their structures could lead to novel antituberculosis drugs .

- Carboxylic acids play a crucial role in organic synthesis. Methyl 4-(carboxy)morpholine-2-carboxylate can act as a versatile building block for the preparation of other compounds. Researchers can use it in reactions to form new carbon-carbon or carbon-heteroatom bonds, contributing to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

- MOFs are porous materials with applications in gas storage, separation, and catalysis. Methyl 4-(carboxy)morpholine-2-carboxylate can serve as a ligand in MOF synthesis, leading to tailored structures with specific properties. These MOFs can be used for gas adsorption, drug delivery, and environmental remediation .

- The carboxylate group in Methyl 4-(carboxy)morpholine-2-carboxylate makes it a potential corrosion inhibitor. Researchers investigate its effectiveness in protecting metal surfaces from corrosion in aggressive environments. Understanding its adsorption behavior and inhibitory mechanisms is crucial for practical applications .

- Methyl 4-(carboxy)morpholine-2-carboxylate can be functionalized and incorporated into nanoparticles. These nanoparticles find applications in drug delivery systems, where they enhance drug stability, solubility, and targeted release. Additionally, they can be used for removing heavy metals from wastewater .

Biodegradable Polymers and Plastics

Antitubercular Agents

Catalysis and Organic Synthesis

Metal-Organic Frameworks (MOFs)

Corrosion Inhibition

Nanoparticles and Drug Delivery

Wirkmechanismus

Target of Action

Morpholine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of “Methyl 4-(carboxy)morpholine-2-carboxylate”. The morpholine ring and carboxylate groups could potentially be involved in hydrogen bonding and ionic interactions with biological targets .

Biochemical Pathways

Morpholine derivatives are involved in a wide range of biochemical processes, depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

methyl 4-carbonochloridoylmorpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO4/c1-12-6(10)5-4-9(7(8)11)2-3-13-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHYOOWDPYDGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCO1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)

![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)

![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)

![5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2706770.png)